N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine
Description
N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[34]octan-7-amine is a complex organic compound with a unique structure that combines a sulfonyl group, a spirocyclic ring, and an amine group
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S/c1-18(2,3)15-5-7-17(8-6-15)24(21,22)12-11-20-16-13-19(23-14-16)9-4-10-19/h5-8,16,20H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFJYJBNRVWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCNC2CC3(CCC3)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine typically involves multiple steps, starting with the preparation of the sulfonyl precursor. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonyl amine intermediate. This intermediate is then subjected to spirocyclization under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as nickel, to facilitate the coupling and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of sustainable and environmentally friendly reagents and solvents is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the amine group can produce secondary or tertiary amines with varying degrees of substitution.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as receptors and enzymes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic ring provides structural rigidity that enhances binding affinity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Another benzotriazole-based UV absorber with applications in cosmetics and personal care products.
Uniqueness
N-[2-(4-tert-butylphenyl)sulfonylethyl]-5-oxaspiro[34]octan-7-amine is unique due to its combination of a sulfonyl group, a spirocyclic ring, and an amine group This structural combination provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
